1-(2,3,4,5-Tetrahydro-1H-1-benzazepin-1-yl)ethane-1-thione
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Overview
Description
1-(2,3,4,5-Tetrahydro-1H-1-benzazepin-1-yl)ethane-1-thione is an organic compound that belongs to the class of benzazepines This compound features a benzene ring fused with an azepine ring, which is a seven-membered ring containing one nitrogen atom The ethane-1-thione group is attached to the nitrogen atom of the azepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,4,5-Tetrahydro-1H-1-benzazepin-1-yl)ethane-1-thione can be achieved through several methods. One common approach involves the hydrogenation of 2-aminoacetophenone with trans-vertical aromatic dinitrate esters. This reaction typically requires a hydrogenation catalyst, such as palladium on carbon, under high pressure and temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors equipped with efficient mixing and temperature control systems. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2,3,4,5-Tetrahydro-1H-1-benzazepin-1-yl)ethane-1-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzazepine derivatives.
Scientific Research Applications
1-(2,3,4,5-Tetrahydro-1H-1-benzazepin-1-yl)ethane-1-thione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3,4,5-Tetrahydro-1H-1-benzazepin-1-yl)ethane-1-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-2,3,4,5-tetrahydro-1H-1-benzazepin-4-one: This compound has a similar benzazepine structure but with different substituents.
7-Chloro-1,2,3,4-tetrahydro-1-(2-methyl-4-nitrobenzoyl)-5H-1-benzazepin:
Uniqueness
1-(2,3,4,5-Tetrahydro-1H-1-benzazepin-1-yl)ethane-1-thione is unique due to its thione group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
604004-19-5 |
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Molecular Formula |
C12H15NS |
Molecular Weight |
205.32 g/mol |
IUPAC Name |
1-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)ethanethione |
InChI |
InChI=1S/C12H15NS/c1-10(14)13-9-5-4-7-11-6-2-3-8-12(11)13/h2-3,6,8H,4-5,7,9H2,1H3 |
InChI Key |
YQQKLFVXJCJVDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)N1CCCCC2=CC=CC=C21 |
Origin of Product |
United States |
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